molecular formula C12H16N2O2 B12980672 Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate

Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B12980672
M. Wt: 220.27 g/mol
InChI Key: IUBHWPNMUMGROG-UHFFFAOYSA-N
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Description

Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate is a compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its high strain and rigidity, making it an interesting subject for chemical research and applications. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an ethyl ester group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(bicyclo[111]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another method involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The pyrazole ring can also play a role in the compound’s biological activity by interacting with specific amino acid residues in the target protein .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 2-(1-bicyclo[1.1.1]pentanyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-16-11(15)10-4-8(2)13-14(10)12-5-9(6-12)7-12/h4,9H,3,5-7H2,1-2H3

InChI Key

IUBHWPNMUMGROG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C23CC(C2)C3)C

Origin of Product

United States

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